molecular formula C14H12N2O3S B5719604 N-[3-(methylthio)phenyl]-4-nitrobenzamide

N-[3-(methylthio)phenyl]-4-nitrobenzamide

Cat. No. B5719604
M. Wt: 288.32 g/mol
InChI Key: SDTCNLPDXMHECT-UHFFFAOYSA-N
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Description

Research into N-[3-(methylthio)phenyl]-4-nitrobenzamide and related compounds often aims to explore their synthesis, structural characteristics, and potential applications in various fields. These studies contribute to our understanding of such compounds' chemical behavior, physical properties, and molecular interactions.

Synthesis Analysis

The synthesis of compounds similar to this compound involves detailed chemical procedures aimed at achieving specific structural features. For instance, Samimi (2016) describes the regio and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine, highlighting the importance of precise reaction conditions for obtaining the desired product with high specificity and yield (Samimi, 2016).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques like X-ray diffraction, revealing insights into their crystalline forms and molecular conformations. For example, research by He et al. (2014) on a structurally similar compound utilized X-ray diffraction methods to elucidate its crystal structure, demonstrating the relationship between molecular structure and properties (He et al., 2014).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, may cause an allergic skin reaction, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, avoid contact with skin and eyes, and use only under a chemical fume hood .

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTCNLPDXMHECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 3-methylthioaniline (1.40 ml, 11.0 mmol) and 4-nitrobenzoic acid (1.67 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 2.46 g (85.2%) of the title compound in the form of yellow powder.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Yield
85.2%

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